![molecular formula C21H26ClN3O5S B2648574 N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1185131-74-1](/img/structure/B2648574.png)
N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a piperazine ring, which is often found in various pharmaceuticals . It also contains a benzo[d][1,3]dioxole moiety, which is a common feature in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazine rings can participate in various reactions, and the benzo[d][1,3]dioxole moiety can also undergo certain transformations under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence its properties .Scientific Research Applications
Acetylcholinesterase Inhibitors
Compounds with similar structures have been designed and synthesized for the treatment of Alzheimer’s disease (AD). They have shown moderate acetylcholinesterase inhibitory activities in vitro . This suggests that our compound could potentially be used in the development of new drugs for AD.
Antibacterial Activity
Piperazin-1-yl derivatives have been found to exhibit antibacterial activity . Given the structural similarity, our compound could potentially be used in the development of new antibacterial agents.
Antipsychotic Drugs
Piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests a potential application of our compound in the treatment of psychiatric disorders.
Antiviral Agents
Piperazine derivatives have a wide range of biological activities such as antiviral . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Drugs
Piperazine derivatives have been used in the development of anti-inflammatory drugs . This suggests that our compound could potentially be used in the development of new anti-inflammatory drugs.
Antitumor Agents
Piperazine derivatives have been used in the development of antitumor drugs . This suggests that our compound could potentially be used in the development of new antitumor drugs.
properties
IUPAC Name |
N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S.ClH/c1-16-2-5-18(6-3-16)30(26,27)24-12-10-23(11-13-24)9-8-22-21(25)17-4-7-19-20(14-17)29-15-28-19;/h2-7,14H,8-13,15H2,1H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRIMJMTDPCPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.